

# Elucidating the Structure of 4-Bromo-2,2-diphenylbutyric acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2,2-diphenylbutyric acid

Cat. No.: B022290

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **4-Bromo-2,2-diphenylbutyric acid**, a key intermediate in pharmaceutical synthesis. This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting quantitative data in accessible formats and visualizing key workflows.

## Chemical Identity and Properties

**4-Bromo-2,2-diphenylbutyric acid** is a halogenated carboxylic acid with the following key identifiers and physicochemical properties.

Property	Value
IUPAC Name	4-bromo-2,2-diphenylbutanoic acid
CAS Number	37742-98-6
Molecular Formula	C <sub>16</sub> H <sub>15</sub> BrO <sub>2</sub>
Molecular Weight	319.19 g/mol
Appearance	White to off-white crystalline powder
Melting Point	131 °C (decomposes) <sup>[1]</sup>
Solubility	Sparingly soluble in water

## Synthesis of 4-Bromo-2,2-diphenylbutyric acid

The primary synthetic route to **4-Bromo-2,2-diphenylbutyric acid** involves the radical bromination of 2,2-diphenylbutyric acid. A detailed experimental protocol is outlined below.

### Experimental Protocol: Synthesis

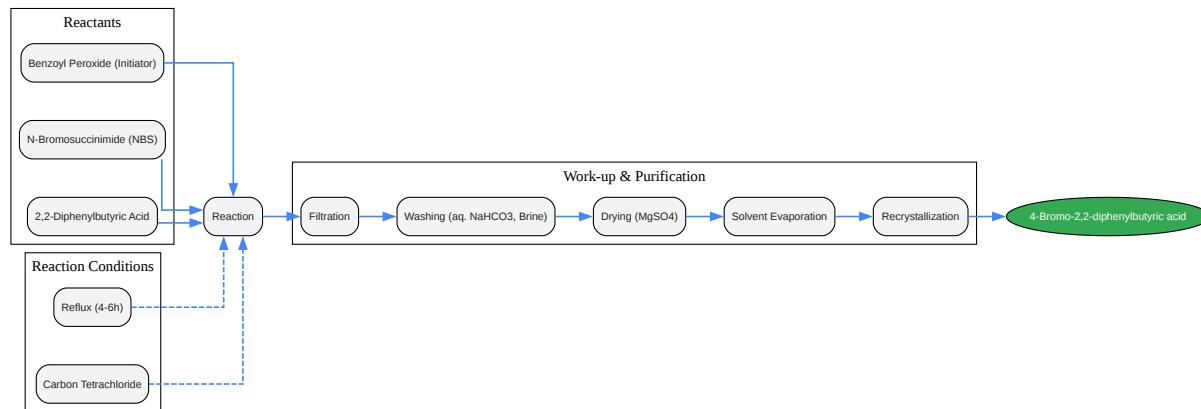
Materials:

- 2,2-diphenylbutyric acid
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or other radical initiator)
- Carbon tetrachloride (or a suitable alternative solvent)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

## Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylbutyric acid in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure **4-Bromo-2,2-diphenylbutyric acid**.

## Synthesis Workflow:

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Caption: Synthesis of **4-Bromo-2,2-diphenylbutyric acid**.

## Spectroscopic Structure Elucidation

The structural confirmation of **4-Bromo-2,2-diphenylbutyric acid** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic chain protons.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.0 - 12.0	Singlet (broad)	1H	-COOH
7.20 - 7.40	Multiplet	10H	Aromatic protons
3.40 - 3.60	Triplet	2H	-CH <sub>2</sub> -Br
2.80 - 3.00	Triplet	2H	-C(Ph) <sub>2</sub> -CH <sub>2</sub> -

The carbon NMR spectrum will confirm the number of unique carbon environments within the molecule.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ):

Chemical Shift (ppm)	Assignment
178 - 182	-COOH
140 - 142	Quaternary Ar-C
128 - 130	Ar-CH
126 - 128	Ar-CH
55 - 60	-C(Ph) <sub>2</sub> -
38 - 42	-C(Ph) <sub>2</sub> -CH <sub>2</sub> -
30 - 34	-CH <sub>2</sub> -Br

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

### Experimental Protocol: IR Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Sample Preparation: KBr pellet or as a thin film from a solution.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

### Characteristic IR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
3000-3100	Medium	C-H stretch (Aromatic)
2850-3000	Medium	C-H stretch (Aliphatic)
1700-1725	Strong	C=O stretch (Carboxylic acid)
1400-1600	Medium	C=C stretch (Aromatic ring)
600-800	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

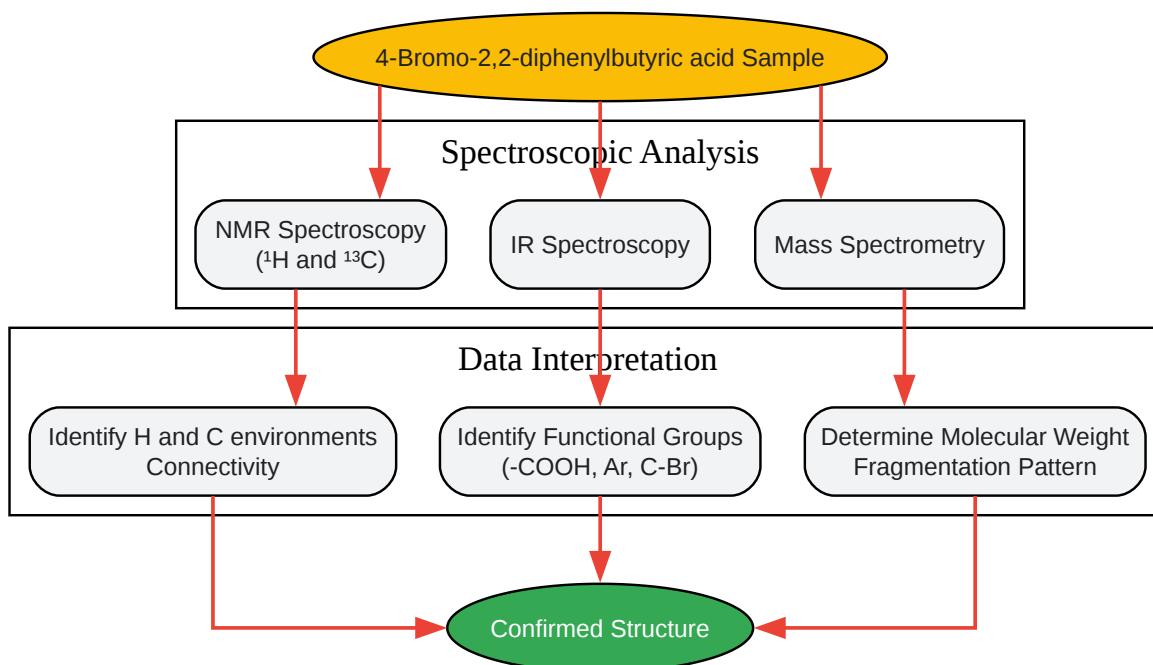
### Experimental Protocol: Mass Spectrometry

- Ionization Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
- Analyzer: Quadrupole or Time-of-Flight (TOF).

### Expected Mass Spectrum Data (EI):

m/z	Relative Intensity (%)	Assignment
318/320	Moderate	$[M]^+$ (Molecular ion peak, bromine isotopes)
239	High	$[M - Br]^+$
165	High	$[Ph_2CH]^+$
77	Moderate	$[C_6H_5]^+$

Structure Elucidation Workflow:



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Caption: Workflow for the structure elucidation of the compound.

## Chromatographic Analysis

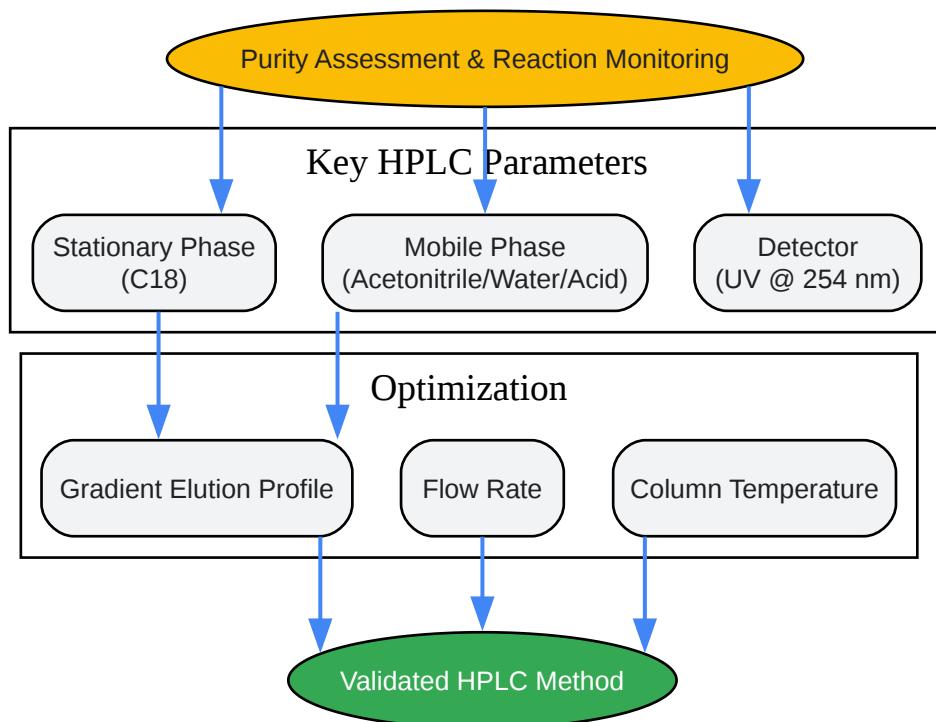
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of **4-Bromo-2,2-diphenylbutyric acid** and for monitoring reaction progress.

## Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method is typically employed for the analysis of this compound.[\[2\]](#)[\[3\]](#)

- Column: C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size, 4.6 x 150 mm.  
[\[2\]](#)
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[\[2\]](#)[\[3\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Column Temperature: 25 °C.

Logical Relationship for Method Development:



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Caption: Logical steps in HPLC method development.

This guide provides a foundational understanding of the synthesis and comprehensive structural analysis of **4-Bromo-2,2-diphenylbutyric acid**, offering valuable protocols and data for researchers in the field.

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## References

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